molecular formula C25H42N2O4 B12706775 Einecs 284-192-3 CAS No. 84803-65-6

Einecs 284-192-3

Katalognummer: B12706775
CAS-Nummer: 84803-65-6
Molekulargewicht: 434.6 g/mol
InChI-Schlüssel: LUEQCAXDBKCRAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The preparation methods for Einecs 284-192-3 involve various synthetic routes and reaction conditions. Industrial production methods typically include:

    Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield of the compound.

    Reaction Conditions: These conditions include temperature, pressure, and the presence of catalysts or solvents that facilitate the reaction. The reaction conditions are optimized to ensure maximum yield and purity.

    Industrial Production: Large-scale production methods involve the use of industrial reactors and continuous processing techniques to produce the compound in significant quantities.

Analyse Chemischer Reaktionen

Einecs 284-192-3 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific structure of the compound.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halogens, acids, and bases.

Wissenschaftliche Forschungsanwendungen

Einecs 284-192-3 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.

    Biology: In biological research, the compound is used to study biochemical pathways and interactions. It may also be used as a probe to investigate cellular processes.

    Medicine: The compound has potential applications in drug discovery and development. It may serve as a lead compound for the development of new therapeutic agents.

    Industry: In industrial applications, the compound is used in the production of various materials and chemicals.

Wirkmechanismus

The mechanism of action of Einecs 284-192-3 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired biological or chemical effects .

Vergleich Mit ähnlichen Verbindungen

Einecs 284-192-3 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

The uniqueness of this compound lies in its specific chemical structure, reactivity, and applications in various fields of research and industry.

Eigenschaften

CAS-Nummer

84803-65-6

Molekularformel

C25H42N2O4

Molekulargewicht

434.6 g/mol

IUPAC-Name

2-cyclohexa-1,4-dien-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;N-cyclohexylcyclohexanamine

InChI

InChI=1S/C13H19NO4.C12H23N/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,8,10H,6-7H2,1-3H3,(H,14,17)(H,15,16);11-13H,1-10H2

InChI-Schlüssel

LUEQCAXDBKCRAY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC(C1=CCC=CC1)C(=O)O.C1CCC(CC1)NC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.